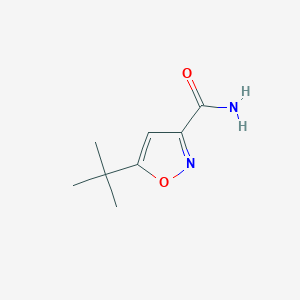

5-(tert-butyl)isoxazole-3-carboxamide

説明

5-(tert-butyl)isoxazole-3-carboxamide is a heterocyclic compound with the molecular formula C8H12N2O2. It belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-butyl)isoxazole-3-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of tert-butylamine with ethyl oxalyl chloride to form tert-butyl oxalylamide, which is then cyclized using phosphorus oxychloride (POCl3) to yield the desired oxazole derivative . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the production process more sustainable .

化学反応の分析

Types of Reactions

5-(tert-butyl)isoxazole-3-carboxamide undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, where nucleophiles like amines or thiols replace hydrogen atoms.

Common Reagents and Conditions

Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.

Reduction: LiAlH4, sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Amines, thiols, and other nucleophiles in the presence of catalysts like palladium or copper.

Major Products Formed

Oxidation: Oxazole N-oxides.

Reduction: Oxazoline derivatives.

Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

科学的研究の応用

Scientific Research Applications

Antitubercular Agents:

5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides exhibit growth inhibitory activity against Mycobacterium tuberculosis strains . These compounds show a low propensity to be substrates of efflux pumps, which makes them effective against drug-resistant strains of tuberculosis . Modifications to the (thiazol-4-yl)isoxazole-3-carboxamide core have led to improved compounds with enhanced activity and reduced clearance .

FLT3 Inhibitors:

N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives have been designed and synthesized as FLT3 inhibitors . One such compound inhibited the phosphorylation of FLT3 and induced complete tumor regression in a xenograft model . These compounds also demonstrate favorable pharmacokinetic properties and high cytotoxic selectivity against specific cancer cells .

Antimicrobial Activity:

Various isoxazole derivatives have been evaluated for antibacterial activity. For instance, 5-(heteroaryl)isoxazoles showed activity against E. coli, S. aureus, and P. aeruginosa . Specific substitutions on the isoxazole ring, such as 2-thienyl or 5-bromo-2-thienyl moieties, enhance antibacterial activity .

RORγt Inverse Agonists:

Trisubstituted isoxazoles have been identified as a novel class of allosteric RORγt inverse agonists . These compounds offer new opportunities for optimization in treating autoimmune diseases .

Case Studies and Experimental Data

Case Study 1: FLT3 Inhibition in Acute Myeloid Leukemia

A study focused on N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives as FLT3 inhibitors .

| Compound | Activity |

|---|---|

| 19 | Inhibited FLT3 phosphorylation and induced tumor regression in MV4-11 cells |

This compound also exhibited acceptable aqueous solubility and high cytotoxic selectivity against MV4-11 cells .

Case Study 2: Antimicrobial Activity of Isoxazoles

RamaRao et al. (2011) synthesized 5-(heteroaryl)isoxazoles and evaluated their antibacterial activity .

| Compound | Substituents | Activity |

|---|---|---|

| 48 | 2-thienyl | Significant activity against E. coli, S. aureus, and P. aeruginosa |

| 49 | 5-bromo-2-thienyl moiety | Significant activity against E. coli, S. aureus, and P. aeruginosa |

The presence of specific substituents like 2-thienyl or 5-bromo-2-thienyl enhanced the antibacterial activity .

Case Study 3: RORγt Inverse Agonists

Trisubstituted isoxazoles were identified as RORγt inverse agonists . These compounds can potentially modulate the immune response and treat autoimmune diseases . Further studies are ongoing to optimize these compounds for clinical applications .

Synthesis of 3-amino-5-(tert-butyl) isoxazole

3-Amino-5-(t-butyl) isoxazole can be prepared by reacting pivalyl acetonitrile with hydroxylamine under controlled pH conditions to achieve an optimum yield .

Cosmetic Applications

作用機序

The mechanism of action of 5-(tert-butyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby blocking their catalytic functions . The exact pathways and molecular targets depend on the specific application and biological context.

類似化合物との比較

Similar Compounds

5-Tert-butyl-1,3-oxazole: Similar structure but with different substitution patterns.

5-Tert-butyl-1,2-oxazole-3-carboxylic acid: Carboxylic acid derivative with distinct chemical properties.

5-Tert-butyl-1,2-oxazole-3-thiol: Thiol derivative with unique reactivity.

Uniqueness

5-(tert-butyl)isoxazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, influencing its reactivity and interactions with molecular targets. Additionally, the carboxamide functional group enhances its solubility and potential for forming hydrogen bonds, making it a versatile compound in various applications.

生物活性

5-(tert-butyl)isoxazole-3-carboxamide is an organic compound notable for its diverse biological activities, particularly in medicinal chemistry. This compound features a unique isoxazole ring structure, which contributes to its pharmacological properties. The following sections provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula CHNO. Its structure includes a tert-butyl group at the 5-position of the isoxazole ring and a carboxamide functional group at the 3-position. This configuration is crucial for its biological activity, as it influences the compound's interaction with various biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Preliminary studies suggest that it may inhibit certain pathways related to inflammation and cancer progression. The compound's mechanism of action can be summarized as follows:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes, potentially reducing chronic inflammation.

- Receptor Interaction : The compound might interact with receptors linked to disease pathways, influencing cellular responses.

- Cell Cycle Modulation : Evidence suggests it could affect cell cycle regulation, promoting apoptosis in cancer cells.

Biological Activity and Pharmacological Properties

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various pathogens. It has been evaluated for its potential in treating infections caused by resistant strains.

- Anti-inflammatory Effects : Isoxazole derivatives are recognized for their anti-inflammatory properties. In vitro and in vivo assays have demonstrated that this compound can reduce inflammatory markers, making it a candidate for treating chronic inflammatory diseases.

- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation. It has been tested against several cancer cell lines, revealing cytotoxic effects that warrant further investigation into its use as an anticancer agent .

Case Studies

- In Vitro Studies : A study investigating the effects of this compound on human cancer cell lines demonstrated significant cytotoxicity. The compound exhibited an IC value comparable to established chemotherapeutics, suggesting potential as a novel anticancer agent .

- Anti-inflammatory Assays : In animal models, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines. These findings support its role in modulating immune responses and highlight its therapeutic potential in inflammatory diseases.

Data Table

特性

IUPAC Name |

5-tert-butyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-8(2,3)6-4-5(7(9)11)10-12-6/h4H,1-3H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLGDTYRVFYBBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NO1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60536214 | |

| Record name | 5-tert-Butyl-1,2-oxazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60536214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71433-22-2 | |

| Record name | 5-tert-Butyl-1,2-oxazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60536214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。